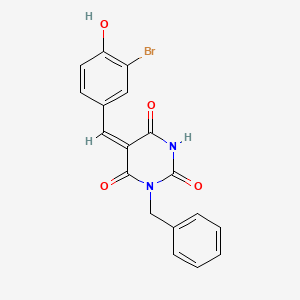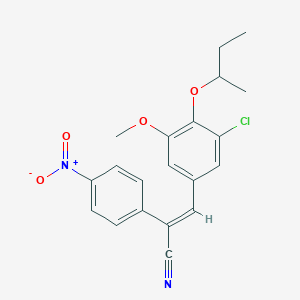
(2,4-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride, also known as Cetylpyridinium chloride (CPC), is a quaternary ammonium compound that is widely used in various industries, including pharmaceuticals, cosmetics, and oral care products. It is an antiseptic agent that has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms.
Mécanisme D'action
CPC acts by disrupting the cell membrane of microorganisms, leading to their death. It also interferes with the metabolism of microorganisms, inhibiting their growth.
Biochemical and Physiological Effects:
CPC has been found to have various biochemical and physiological effects, including the inhibition of bacterial adhesion, the prevention of biofilm formation, and the reduction of inflammation. It has also been found to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CPC has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, its stability, and its low toxicity. However, it also has some limitations, including its potential to interfere with some assays and its potential to cause cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for research on CPC, including the development of new formulations with improved efficacy and safety profiles, the investigation of its potential use in combination with other antimicrobial agents, and the exploration of its potential use in new applications, such as the treatment of chronic wounds and infections. Additionally, further studies are needed to better understand the mechanism of action of CPC and to identify potential resistance mechanisms.
Méthodes De Synthèse
CPC can be synthesized using various methods, including the reaction of pyridine with benzyl chloride and subsequent quaternization with chloroacetic acid. The final product is obtained by reacting the resulting quaternary ammonium salt with hydrochloric acid.
Applications De Recherche Scientifique
CPC has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. It has been used in various applications, including oral care products, wound care, and disinfectants.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2.ClH/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10;/h1-7,17H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVMFKACVHTLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5418267.png)
![N-ethyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5418275.png)
![3-isopropyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418280.png)

![ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5418292.png)
![2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5418294.png)
![N-cyclopropyl-2-[3-(3-isopropoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B5418297.png)
![2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5418301.png)

![1-[(3-methylphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5418310.png)

![2-(1H-indol-3-yl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5418322.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5418326.png)
![N-(2-methoxyethyl)-7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418350.png)